molecular formula C7H5F3S B8687657 Difluoromethyl 2-fluorophenyl sulphide

Difluoromethyl 2-fluorophenyl sulphide

Cat. No.: B8687657
M. Wt: 178.18 g/mol
InChI Key: PCKMXAFMQIGEBM-UHFFFAOYSA-N
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Description

Difluoromethyl 2-fluorophenyl sulphide is an organofluorine compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a difluoromethyl group and a 2-fluorophenyl group attached to a sulfur atom, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Difluoromethyl 2-fluorophenyl sulphide typically involves the reaction of difluoromethyl phenyl sulfone with appropriate reagents under controlled conditions. One common method includes the use of difluoromethyl phenyl sulfone as a difluoromethyl anion equivalent in nucleophilic substitution reactions . The reaction conditions often involve the use of bases such as potassium tert-butoxide and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

Difluoromethyl 2-fluorophenyl sulphide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like potassium tert-butoxide, nucleophiles such as alkyl halides, and solvents like DMSO . Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions can yield difluoromethylated products, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds .

Mechanism of Action

The mechanism of action of Difluoromethyl 2-fluorophenyl sulphide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The difluoromethyl group can participate in nucleophilic substitution reactions, while the 2-fluorophenyl group can engage in electrophilic aromatic substitution . These interactions allow the compound to modify target molecules and pathways, making it a versatile tool in chemical synthesis and research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Difluoromethyl 2-fluorophenyl sulphide is unique due to the presence of both a difluoromethyl group and a 2-fluorophenyl group attached to a sulfur atom. This combination imparts distinct chemical properties, making it a valuable reagent in various chemical transformations and research applications .

Properties

Molecular Formula

C7H5F3S

Molecular Weight

178.18 g/mol

IUPAC Name

1-(difluoromethylsulfanyl)-2-fluorobenzene

InChI

InChI=1S/C7H5F3S/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4,7H

InChI Key

PCKMXAFMQIGEBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)F)SC(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Powdered NaOH (31.2 g), tris(2-(2-methoxyethoxy)ethyl)amine (5 mL) and 2-fluorobenzene thiol (33.6 mL) in benzene (400 mL) was saturated with chlorodifluoromethane, stirred at 80° C. for 30 minutes and filtered through diatomaceous earth (Celite®). The filtrate was washed with saturated NaHCO3 and the water layer was extracted with diethyl ether. The extracts were combined and dried (MgSO4), filtered and concentrated.
Name
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
33.6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

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